molecular formula C13H12O5 B1615928 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester CAS No. 5527-76-4

4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester

Cat. No. B1615928
CAS RN: 5527-76-4
M. Wt: 248.23 g/mol
InChI Key: OJRFUZPONYSMKF-UHFFFAOYSA-N
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Description

“4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester” is a chemical compound. It is also known as 4-oxo-4H-1-Benzopyran-2-carboxylic Acid and functions as an inhibitor of monoamine oxidase A & B . It also acts as a novel type of tyrosine phosphatase 1B inhibitor in studies, due to a structure derived from formylchromone .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 260 °C (dec.) (lit.) . It is soluble in alcohol and ammonium hydroxide, but very slightly soluble in water .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of medicinal chemistry due to their presence in various natural products and drugsEthyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate serves as a precursor in the synthesis of indole derivatives, which are crucial for treating cancer, microbial infections, and various disorders . The compound’s versatility allows for the creation of biologically active compounds that can interact with different cellular targets.

Anticancer Activity

The chromene nucleus, part of the compound’s structure, is instrumental in the development of anticancer agents. By modifying the chromene core, researchers can synthesize new molecules with potential efficacy against various cancer cell lines. This application is particularly promising for the development of targeted cancer therapies .

Antioxidant Properties

Chromene derivatives, including ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate , are explored for their antioxidant activity. The chromanone ring structure inherent in these compounds is associated with free radical scavenging and oxidative stress reduction, which is vital in preventing oxidative damage in biological systems.

Biological Activity of Indole Derivatives

The compound is used to synthesize indole derivatives that exhibit a broad spectrum of biological activities. These activities include antiviral, anti-inflammatory, antimicrobial, and antitubercular properties. Such derivatives are essential for developing new therapeutic agents with diverse pharmacological profiles .

Heterocyclic Chemistry Research

As a heterocyclic compound, ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate is a subject of interest in heterocyclic chemistry research. It provides insights into the synthesis of novel heterocyclic structures, which are the backbone of many pharmaceuticals and agrochemicals .

Development of Antiviral Agents

The compound’s derivatives have been investigated for their antiviral properties. By incorporating the chromene nucleus into medicinal compounds, researchers can enhance the pharmacophore’s biological activity, leading to the development of new antiviral drugs .

Safety and Hazards

This compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

ethyl 5-methoxy-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-13(15)11-7-8(14)12-9(16-2)5-4-6-10(12)18-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRFUZPONYSMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203778
Record name 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester

CAS RN

5527-76-4
Record name 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5527-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester
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4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester
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4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester
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